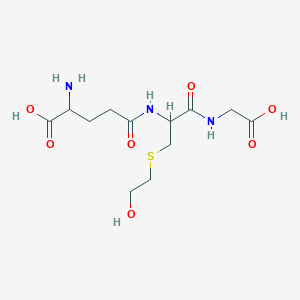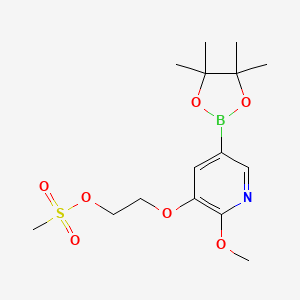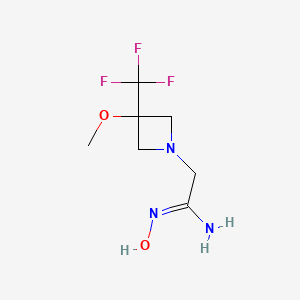
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a phenylpropynyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Grignard Reaction: Phenylacetylene is converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution techniques to isolate the (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency and control reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexanone.
Reduction: (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexane.
Substitution: (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexyl chloride.
Applications De Recherche Scientifique
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynyl group may play a role in binding to active sites, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(3-phenylprop-1-yn-1-yl)cyclohexanone: The oxidized form of the compound.
2-(3-phenylprop-1-yn-1-yl)cyclohexane: The reduced form of the compound.
Uniqueness
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18O |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
(1S,2R)-2-(3-phenylprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H18O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-3,7-8,14-16H,4-5,9-10,12H2/t14-,15+/m1/s1 |
Clé InChI |
JFHDVHYLUIPUCF-CABCVRRESA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)C#CCC2=CC=CC=C2)O |
SMILES canonique |
C1CCC(C(C1)C#CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)



![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)




![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)

![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)
